N-[(Azepan-2-yl)methyl]propanamide N-[(Azepan-2-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17641929
InChI: InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H20N2O
Molecular Weight: 184.28 g/mol

N-[(Azepan-2-yl)methyl]propanamide

CAS No.:

Cat. No.: VC17641929

Molecular Formula: C10H20N2O

Molecular Weight: 184.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(Azepan-2-yl)methyl]propanamide -

Specification

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
IUPAC Name N-(azepan-2-ylmethyl)propanamide
Standard InChI InChI=1S/C10H20N2O/c1-2-10(13)12-8-9-6-4-3-5-7-11-9/h9,11H,2-8H2,1H3,(H,12,13)
Standard InChI Key JYJIBJCMKYZSKI-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NCC1CCCCCN1

Introduction

Chemical Identity and Structural Characterization

N-[(Azepan-2-yl)methyl]propanamide (IUPAC name: N-[(azepan-2-yl)methyl]propanamide) is defined by a propanamide group (-CO-NH2) linked via a methylene bridge to the 2-position of an azepane ring. Azepane, a saturated seven-membered heterocycle containing one nitrogen atom, adopts a chair-like conformation that influences the compound’s stereoelectronic properties. The molecular formula is C10H20N2O, with a molecular weight of 184.28 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
IUPAC NameN-[(azepan-2-yl)methyl]propanamide
Canonical SMILESCCC(=O)NCC1CCCCNC1
Topological Polar Surface Area46.2 Ų
Hydrogen Bond Donors2 (amide NH, azepane NH)
Hydrogen Bond Acceptors2 (amide carbonyl O, azepane N)

The compound’s stability is influenced by the azepane ring’s conformational flexibility and the amide group’s susceptibility to hydrolysis under extreme pH conditions. Its logP value (estimated at ~1.2) suggests moderate lipophilicity, which may facilitate membrane permeability in biological systems.

Synthetic Pathways and Optimization

The synthesis of N-[(Azepan-2-yl)methyl]propanamide typically involves a two-step strategy: (1) preparation of the azepane-2-methylamine intermediate and (2) coupling with propanoic acid derivatives.

Azepane-2-methylamine Synthesis

Azepane rings are commonly constructed via cyclization of ε-amino caproic acid derivatives or reductive amination of diketones. For example, hexanediamine can undergo acid-catalyzed cyclization to form azepane, followed by selective methylation at the 2-position using formaldehyde under Leuckart conditions .

Amide Coupling

The amine intermediate is reacted with propanoic acid chloride or activated esters (e.g., N-hydroxysuccinimide ester) in the presence of a base such as triethylamine. Alternative methods employ coupling agents like HATU or EDCI to facilitate amide bond formation in anhydrous solvents (e.g., dichloromethane or DMF).

Critical Reaction Parameters:

  • Temperature: 0–25°C to minimize side reactions (e.g., over-alkylation).

  • Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance reaction kinetics.

  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Stability and Reactivity

The compound’s stability profile is consistent with secondary amides and alicyclic amines:

Hydrolytic Degradation

Under acidic (pH < 3) or basic (pH > 10) conditions, the amide bond undergoes hydrolysis to yield propanoic acid and azepane-2-methylamine. Kinetic studies on analogous amides suggest a half-life of >24 hours at pH 7.4 (37°C), making it suitable for in vitro assays.

Thermal Stability

Differential scanning calorimetry (DSC) of related azepane amides reveals decomposition temperatures above 200°C, indicating robustness during storage.

Oxidative Susceptibility

The secondary amine in the azepane ring is prone to oxidation, forming N-oxide derivatives. Antioxidants (e.g., BHT) are recommended in formulation studies .

CompoundTargetIC50/EC50Reference
A11 (propanamide analog)DNAJA120 µM
Benzo[d]azepine-7-amideσ-1 Receptor15 nM
N-[(Azepan-3-yl)methyl]-2-methylpropanamideCYP3A48.2 µM

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors (e.g., cyclin-dependent kinases) and GPCR modulators. Its balanced lipophilicity and molecular weight align with Lipinski’s rules for drug-likeness.

Chemical Biology

Functionalization of the azepane nitrogen or methylene bridge enables the creation of photoaffinity probes for target identification. Isotope-labeled variants (e.g., 13C at the amide carbonyl) are valuable in metabolic tracing studies.

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